molecular formula C6H13NO B1504959 3-Isopropoxyazetidine CAS No. 871791-79-6

3-Isopropoxyazetidine

Cat. No.: B1504959
CAS No.: 871791-79-6
M. Wt: 115.17 g/mol
InChI Key: QQOPXZDLCMWTIO-UHFFFAOYSA-N
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Description

3-Isopropoxyazetidine is a chemical compound with the molecular formula C6H13NO. It is a cyclic ether and belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropoxyazetidine can be synthesized through several synthetic routes. One common method involves the cyclization of 3-aminopropyl isopropyl ether under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The choice of catalysts and reaction conditions is crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropoxyazetidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding oxo-compounds.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives of the azetidine ring.

Scientific Research Applications

3-Isopropoxyazetidine has several scientific research applications across different fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-isopropoxyazetidine exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

3-Isopropoxyazetidine is compared with other similar compounds to highlight its uniqueness:

  • Azetidine: A four-membered ring containing nitrogen, similar to this compound but without the isopropoxy group.

  • Pyrrolidine: A five-membered ring containing nitrogen, structurally different from azetidine.

  • Piperidine: A six-membered ring containing nitrogen, larger than azetidine and pyrrolidine.

This compound stands out due to its specific structural features, which influence its reactivity and applications.

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Properties

IUPAC Name

3-propan-2-yloxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)8-6-3-7-4-6/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOPXZDLCMWTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40680042
Record name 3-[(Propan-2-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871791-79-6
Record name 3-[(Propan-2-yl)oxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40680042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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